![molecular formula C28H29N3O3S2 B2863652 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 313372-73-5](/img/structure/B2863652.png)
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cancer cells have a unique metabolic profile that distinguishes them from normal cells. One of the hallmarks of cancer cells is their ability to reprogram their metabolism to support their rapid proliferation and survival. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, a key metabolite that fuels cancer cell growth. Therefore, glutaminase inhibitors have emerged as a promising strategy for cancer therapy.
Scientific Research Applications
Antimicrobial Applications
A study by Bikobo et al. (2017) synthesized a series of thiazole derivatives, showcasing potent antimicrobial properties against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some synthesized molecules demonstrated superior efficacy compared to reference drugs, particularly against Gram-positive strains, highlighting the potential of such compounds in addressing pathogenic challenges (Bikobo et al., 2017).
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized benzamide derivatives, including those structurally related to the compound , to evaluate their anticancer activity against several cancer cell lines. The study revealed that many of these compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher efficacy than the reference drug, etoposide. This research underscores the potential of thiazole and benzamide derivatives in cancer therapy (Ravinaik et al., 2021).
Diuretic Activity
Yar and Ansari (2009) explored the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives. Their findings indicated that specific derivatives demonstrated promising diuretic effects, suggesting the potential for these compounds in therapeutic applications related to fluid retention and hypertension management (Yar & Ansari, 2009).
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S2/c1-3-18-31(19-4-2)36(33,34)25-16-14-24(15-17-25)27(32)30-28-29-26(20-35-28)23-12-10-22(11-13-23)21-8-6-5-7-9-21/h5-17,20H,3-4,18-19H2,1-2H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIONPTTYKVUWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
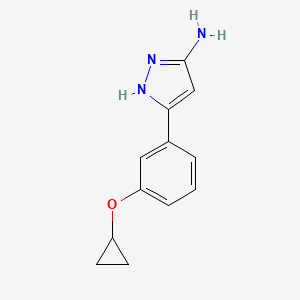


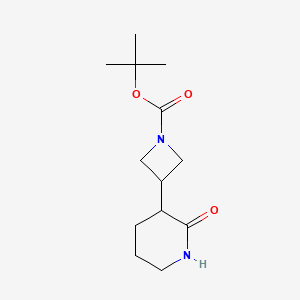
![(4E,10R)-10-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863578.png)
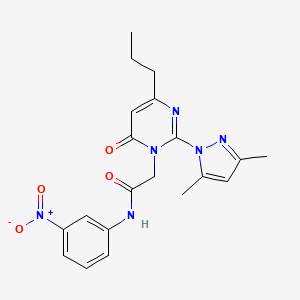
![(2S,4Ar,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2863583.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863584.png)
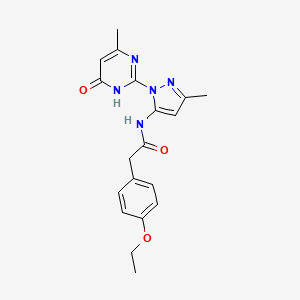
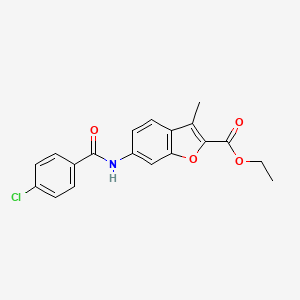
![1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2863588.png)
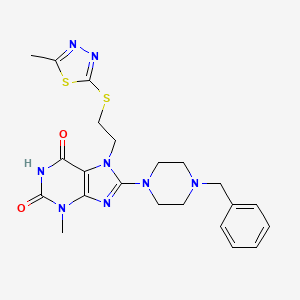
![3'-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2863590.png)
![N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
